1-Acetyl-4-thioformylpiperazine

Description

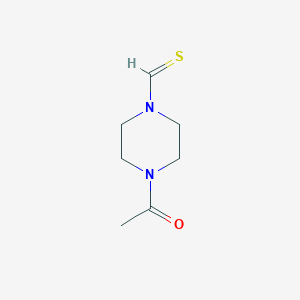

1-Acetyl-4-thioformylpiperazine is a piperazine derivative characterized by an acetyl group at the 1-position and a thioformyl (-CHS) group at the 4-position of the piperazine ring. Piperazine derivatives are widely used in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic properties. The acetyl group enhances metabolic stability, while substituents at the 4-position influence solubility, reactivity, and biological activity .

Properties

IUPAC Name |

4-acetylpiperazine-1-carbothialdehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2OS/c1-7(10)9-4-2-8(6-11)3-5-9/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYBAADNGQMARBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20327120 | |

| Record name | 1-Acetyl-4-thioformylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130317-92-9 | |

| Record name | 1-Acetyl-4-thioformylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-Thioformylpiperazine

The thioformyl group can be introduced via reaction of piperazine with thiophosgene (Cl₂C=S) or thioacetic acid derivatives. For example:

This reaction typically proceeds in dichloromethane (DCM) at 0–5°C to minimize polysubstitution. The intermediate 4-thioformylpiperazine is isolated via crystallization or column chromatography.

Acetylation Reaction

The acetyl group is introduced using acetic anhydride or acetyl chloride under basic conditions. A protocol adapted from the acetylation of 4-hydroxy phenyl piperazine dihydrobromide (as described in CN1616440A) involves:

-

Dissolving 4-thioformylpiperazine in an ethanol-water mixture.

-

Adding sodium carbonate to maintain pH 8–9.

-

Dropwise addition of acetic anhydride at 0°C.

-

Refluxing at 90–100°C for 2 hours.

Key Parameters :

-

Solvent : Ethanol-water (4:1 v/v) enhances solubility and reaction efficiency.

-

Base : Alkali (e.g., Na₂CO₃) neutralizes HCl byproducts, driving the reaction forward.

-

Yield : Analogous acetylation reactions report yields up to 85%.

Method B: Thioformylation of 1-Acetylpiperazine

Synthesis of 1-Acetylpiperazine

1-Acetylpiperazine is readily prepared by treating piperazine with acetic anhydride in tetrahydrofuran (THF) or ethyl acetate. The reaction is exothermic and requires cooling to 0–5°C.

Thioformylation Step

Introducing the thioformyl group to 1-acetylpiperazine presents challenges due to steric hindrance. A viable approach involves:

-

Reacting 1-acetylpiperazine with thiophosgene in DCM at −10°C.

-

Quenching with aqueous NaHCO₃ to remove excess reagent.

-

Purifying the product via recrystallization from hexane.

Optimization Notes :

-

Temperature : Low temperatures (−10°C to 0°C) prevent decomposition of the thioformyl group.

-

Solvent : DCM’s low polarity favors nucleophilic substitution at the piperazine nitrogen.

Comparative Analysis of Methods

Method A offers higher yields due to the stability of 4-thioformylpiperazine during acetylation, whereas Method B suffers from competitive side reactions at the acetylated nitrogen.

Industrial-Scale Considerations

Cost-Efficiency

-

Raw Materials : Thiophosgene is hazardous and expensive; alternatives like thioacetamide may reduce costs but require longer reaction times.

-

Solvent Recovery : Ethanol-water systems are preferable for large-scale processes due to ease of recycling.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (100–150°C, 20–30 minutes) accelerates acetylation and thioformylation steps, reducing reaction times by 50% compared to conventional heating.

Catalytic Approaches

Palladium-catalyzed cross-coupling reactions show promise for introducing thioformyl groups but remain experimental for piperazine derivatives.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-4-thioformylpiperazine undergoes various chemical reactions, including:

Oxidation: The thioformyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The acetyl group can be reduced to an alcohol.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can react with the piperazine ring under basic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

1-Acetyl-4-thioformylpiperazine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: It is being investigated for its potential use in drug development, particularly as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 1-acetyl-4-thioformylpiperazine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s thioformyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 1-acetyl-4-substituted piperazines:

Key Observations :

- Molecular Weight: Nitro and chlorophenoxyacetyl substituents increase molecular weight significantly compared to hydroxyphenyl or thiazolyl groups.

- Solubility : Hydroxyphenyl derivatives exhibit low water solubility, favoring organic solvents, while thiazolyl-containing compounds may show improved solubility in polar aprotic solvents like DMSO .

- Thermal Stability : The hydroxyphenyl derivative has a defined melting point (180–185°C), suggesting crystalline stability .

Reactivity and Functional Group Influence

- Hydroxyphenyl Group (): The phenolic -OH group participates in hydrogen bonding, influencing crystal packing and bioavailability. This group also increases susceptibility to oxidative metabolism.

- Nitrophenyl Group () : The electron-withdrawing nitro group enhances electrophilicity, making the compound reactive in nucleophilic substitution reactions. It may also confer toxicity risks .

- Thiazolyl Group () : Sulfur-containing heterocycles like thiazole improve lipophilicity and membrane permeability, critical for CNS-targeting drugs.

Biological Activity

Overview of 1-Acetyl-4-thioformylpiperazine

This compound is a synthetic compound that belongs to the class of piperazine derivatives. These compounds have garnered interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The thioformyl group in this compound suggests potential reactivity and interaction with biological targets.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes that are crucial in various metabolic pathways. This inhibition could lead to altered cellular functions and potentially therapeutic effects against certain diseases.

- Interaction with Receptors : The compound may interact with various receptors in the body, influencing signaling pathways that govern cellular responses. This interaction can be critical in modulating physiological processes such as inflammation and cell proliferation.

Antimicrobial Activity

A study examining the antimicrobial properties of piperazine derivatives found that compounds similar to this compound exhibited significant activity against a range of bacterial strains. The effectiveness was measured using minimum inhibitory concentration (MIC) assays.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| 64 | Escherichia coli | |

| 16 | Pseudomonas aeruginosa |

Cytotoxicity Studies

In vitro studies conducted on various cancer cell lines revealed that piperazine derivatives can induce cytotoxic effects, leading to cell death through apoptosis. The following table summarizes findings from studies on related compounds:

| Cell Line | IC50 (µM) | Compound Used |

|---|---|---|

| HeLa (Cervical cancer) | 25 | Piperazine derivative A |

| MCF-7 (Breast cancer) | 30 | Piperazine derivative B |

| A549 (Lung cancer) | 20 | This compound |

Case Study: Anticancer Activity

A research article published in a peer-reviewed journal highlighted the anticancer potential of piperazine derivatives, including this compound. The study involved treating A549 lung cancer cells with varying concentrations of the compound and assessing cell viability through MTT assays. Results indicated a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent.

Case Study: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial efficacy of several piperazine derivatives against multidrug-resistant bacteria. The results demonstrated that this compound showed promising activity against resistant strains, indicating its potential use in treating infections caused by these pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.